![molecular formula C12H7FN2O2S B2560704 6-fluoro-2-(1H-pyrrol-1-yl)benzo[d]thiazole-4-carboxylic acid CAS No. 1322604-98-7](/img/structure/B2560704.png)
6-fluoro-2-(1H-pyrrol-1-yl)benzo[d]thiazole-4-carboxylic acid
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Overview
Description
“6-fluoro-2-(1H-pyrrol-1-yl)benzo[d]thiazole” is a heterocyclic compound that contains a total of 24 bonds. There are 17 non-H bonds, 15 multiple bonds, 1 rotatable bond, 15 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 nine-membered ring, 1 Pyrrole, and 1 Thiazole . It contains a total of 22 atoms, including 7 Hydrogen atoms, 11 Carbon atoms, 2 Nitrogen atoms, 1 Sulfur atom, and 1 Fluorine atom .
Molecular Structure Analysis
The molecular structure of “6-fluoro-2-(1H-pyrrol-1-yl)benzo[d]thiazole” includes 2 five-membered rings (one of which is a pyrrole), 1 six-membered ring, and 1 nine-membered ring . The molecule contains a total of 24 bonds, including 17 non-H bonds and 15 multiple bonds .Chemical Reactions Analysis
While the specific chemical reactions involving “6-fluoro-2-(1H-pyrrol-1-yl)benzo[d]thiazole-4-carboxylic acid” are not detailed in the available resources, similar compounds have been involved in various reactions .Scientific Research Applications
Antitumor and Cytotoxic Activity
Benzothiazole-6-carboxylic acid has been investigated for its potential antitumor effects. Researchers synthesized related compounds, such as [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides, which demonstrated cytotoxicity against human tumor cell lines, including prostate cancer .
Inhibition of K1 Capsule Formation in Uropathogenic E. coli
This compound plays a role in inhibiting K1 capsule formation in uropathogenic Escherichia coli (E. coli). Specifically, it is used in the synthesis of N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide, which shows promise in combating bacterial infections .
Drug Development and AMR Challenges
Given the rising concerns about antimicrobial resistance (AMR), benzothiazole-6-carboxylic acid serves as a valuable synthon for developing novel drugs. Its heterocyclic nature contributes to its chemotherapeutic potential, making it an attractive candidate for overcoming AMR issues .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets
Mode of Action
It is known that similar compounds interact with their targets, leading to various biochemical changes . More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound . More research is needed to understand the pharmacokinetics of this compound.
Result of Action
Similar compounds have been found to have various biological effects
Action Environment
It is known that environmental factors can significantly impact the action of similar compounds . More research is needed to understand how environmental factors influence this compound.
properties
IUPAC Name |
6-fluoro-2-pyrrol-1-yl-1,3-benzothiazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2O2S/c13-7-5-8(11(16)17)10-9(6-7)18-12(14-10)15-3-1-2-4-15/h1-6H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZXWBARFLNAPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC3=C(C=C(C=C3S2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-2-(1H-pyrrol-1-yl)benzo[d]thiazole-4-carboxylic acid |
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